molecular formula C28H26N4O5 B2821544 N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866349-24-8

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B2821544
CAS No.: 866349-24-8
M. Wt: 498.539
InChI Key: WYESLJKXOGLNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modifications

Quinazoline derivatives are synthesized through various chemical processes, involving coupling reactions, substitution, and cyclization steps. For instance, Marsham et al. (1989) discussed the synthesis of quinazoline antifolates with diverse substituents, showcasing the chemical versatility of these compounds and their potential for structural modifications to enhance specific properties such as solubility and biological activity (Marsham et al., 1989).

Potential Research Applications

Quinazoline derivatives have been explored for their pharmacological activities, including antihypertensive, diuretic, and antitumor properties. For example, Rahman et al. (2014) synthesized a series of quinazoline derivatives and evaluated them for diuretic and antihypertensive activities, indicating their potential in cardiovascular research (Rahman et al., 2014). Additionally, Song et al. (2010) developed a method for synthesizing polycyclic amides from benzamides and alkynes, which could be applied in the synthesis of complex quinazoline structures for further biological studies (Song et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves the condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide. The final product is obtained by reacting N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride.", "Starting Materials": [ "3-methoxyaniline", "ethyl acetoacetate", "benzylamine", "2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate", "Step 2: Reaction of 2-(3-methoxyanilino)-2-oxoethyl acetoacetate with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide", "Step 3: Reaction of N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide" ] }

CAS No.

866349-24-8

Molecular Formula

C28H26N4O5

Molecular Weight

498.539

IUPAC Name

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C28H26N4O5/c1-3-14-31-27(35)23-13-12-20(26(34)29-17-19-8-5-4-6-9-19)15-24(23)32(28(31)36)18-25(33)30-21-10-7-11-22(16-21)37-2/h3-13,15-16H,1,14,17-18H2,2H3,(H,29,34)(H,30,33)

InChI Key

WYESLJKXOGLNTJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.